Topps

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

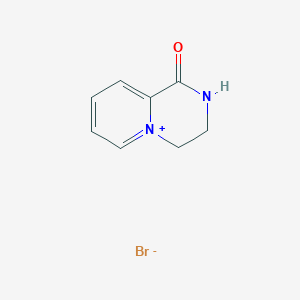

3,4-dihydro-2H-pyrido[1,2-a]pyrazin-5-ium-1-one;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.BrH/c11-8-7-3-1-2-5-10(7)6-4-9-8;/h1-3,5H,4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVONIELJHBXJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C(=O)N1.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Asymmetric Top Rotor Theory for Researchers, Scientists, and Drug Development Professionals

The study of molecular rotations provides invaluable insights into the three-dimensional structure and dynamics of molecules. This is particularly crucial in drug development, where understanding the precise conformation of a drug molecule and its interactions with biological targets is paramount. While linear and symmetric top rotors offer simplified models for molecular rotation, the vast majority of molecules, including most drug candidates, are classified as asymmetric top rotors. This guide provides a comprehensive exploration of the theory, experimental analysis, and data interpretation of asymmetric top rotors, tailored for researchers and professionals in the scientific and pharmaceutical fields.

Core Principles of Asymmetric Top Rotors

An asymmetric top rotor is a molecule with three distinct principal moments of inertia (I_a ≠ I_b ≠ I_c). By convention, these are ordered such that I_a < I_b < I_c. The corresponding rotational constants are defined as A > B > C, where:

-

A = h / (8π²cI_a)

-

B = h / (8π²cI_b)

-

C = h / (8π²cI_c)

Unlike linear and symmetric tops, the rotational energy levels of an asymmetric top cannot be expressed by a simple closed-form equation.[1] This complexity arises from the fact that the Hamiltonian operator for an asymmetric rotor is not diagonal in the basis of symmetric top wavefunctions.[2]

The Rotational Hamiltonian

The classical rotational kinetic energy of a rigid body is given by:

E = (J_a² / 2I_a) + (J_b² / 2I_b) + (J_c² / 2I_c)

where J_a, J_b, and J_c are the components of the angular momentum along the principal axes a, b, and c. The quantum mechanical Hamiltonian operator is obtained by replacing the classical angular momenta with their corresponding quantum mechanical operators:

Ĥ = AĴ_a² + BĴ_b² + CĴ_c²

Here, A, B, and C are the rotational constants in frequency units (e.g., GHz or cm⁻¹).

Energy Levels and Quantum Numbers

To determine the rotational energy levels, the Schrödinger equation, Ĥψ = Eψ, must be solved. Since a simple analytical solution is not possible, the energy levels are found by diagonalizing the Hamiltonian matrix for each value of the total angular momentum quantum number, J.[3] The wavefunctions of the asymmetric top are expressed as linear combinations of symmetric top wavefunctions.[2]

The energy levels are labeled by the total angular momentum quantum number, J, and two pseudo-quantum numbers, K_a and K_c. These subscripts indicate the K quantum number of the prolate and oblate symmetric top levels, respectively, with which the asymmetric top level correlates. The notation for a specific energy level is therefore J(K_a, K_c).

Ray's Asymmetry Parameter (κ)

The degree of asymmetry of a rotor is quantified by Ray's asymmetry parameter, κ:

κ = (2B - A - C) / (A - C)

This parameter ranges from -1 for a prolate symmetric top (B = C) to +1 for an oblate symmetric top (A = B).[4] For a truly asymmetric top, κ lies between these two extremes.

The energy levels are often expressed in terms of a reduced energy, E(κ), which is a function of κ. The total rotational energy can then be written as:

E(J, τ) = ½(A + C)J(J + 1) + ½(A - C)E_τ(κ)

where τ is an index that runs from -J to J and distinguishes the 2J+1 levels for a given J.

Rotational Spectroscopy of Asymmetric Tops

The primary experimental techniques for studying the rotational transitions of asymmetric top molecules are microwave spectroscopy and far-infrared (Fourier Transform Infrared - FTIR) spectroscopy.[1]

Selection Rules

For a molecule to have a pure rotational spectrum, it must possess a permanent electric dipole moment. The selection rules for the absorption or emission of radiation depend on the component of the dipole moment along the principal axes.[1]

The general selection rule for the total angular momentum quantum number is:

ΔJ = 0, ±1 (with J=0 ↔ J=0 forbidden)

The specific selection rules for K_a and K_c depend on the orientation of the dipole moment within the molecule, leading to different types of rotational transitions:

| Transition Type | Dipole Moment Component | ΔK_a | ΔK_c |

| a-type | μ_a | 0, ±2, ... | ±1, ±3, ... |

| b-type | μ_b | ±1, ±3, ... | ±1, ±3, ... |

| c-type | μ_c | ±1, ±3, ... | 0, ±2, ... |

Parity (even/odd) of K_a and K_c changes according to the rules above.

A molecule may exhibit transitions of more than one type if its dipole moment has components along more than one principal axis.[5]

Data Presentation: Rotational Constants of Example Asymmetric Top Molecules

The following table summarizes the ground state rotational constants for three common asymmetric top molecules. These constants are essential for predicting and analyzing their rotational spectra.

| Molecule | Formula | A (GHz) | B (GHz) | C (GHz) | κ |

| Water | H₂O | 835.83 | 435.09 | 278.37 | -0.438 |

| Formaldehyde (B43269) | H₂CO | 281.97 | 38.83 | 34.00 | -0.961 |

| Ethylene | C₂H₄ | 148.8 | 30.24 | 25.26 | -0.913 |

Note: Rotational constants can be found in various units (e.g., cm⁻¹, MHz). The values presented here are in GHz and are representative values. Experimental values can be found in the NIST Chemistry WebBook and other spectroscopic databases.[6][7][8][9][10][11][12][13][14][15][16]

Experimental Protocols

Microwave Spectroscopy of a Gaseous Sample

Objective: To obtain the high-resolution rotational spectrum of a volatile asymmetric top molecule.

Methodology:

-

Sample Preparation: The sample is introduced into the gas phase, typically by gentle heating or by utilizing its natural vapor pressure at room temperature. The pressure in the sample cell is maintained at a low level (typically a few millitorr) to minimize pressure broadening of the spectral lines.

-

Spectrometer Setup:

-

A typical microwave spectrometer consists of a microwave source (e.g., a Gunn diode or a backward-wave oscillator), a sample cell (a long metallic waveguide), and a detector (e.g., a Schottky diode).[17]

-

The microwave radiation is swept over the desired frequency range.

-

Stark modulation is often employed to enhance sensitivity. This involves applying a square-wave electric field across the sample, which splits the rotational energy levels (the Stark effect). A phase-sensitive detector (lock-in amplifier) is then used to detect only the signals that are modulated at the Stark frequency.[17]

-

-

Data Acquisition:

-

The detector output is recorded as a function of the microwave frequency.

-

The frequency is precisely calibrated using a frequency synthesizer or by referencing to known spectral standards.

-

-

Data Analysis:

-

The observed transition frequencies are measured and assigned to specific rotational transitions (J'(K'_a, K'_c) ← J''(K''_a, K''_c)).

-

The measured frequencies are then fit to the asymmetric rotor Hamiltonian to determine the rotational constants (A, B, C) and centrifugal distortion constants.

-

Fourier Transform Infrared (FTIR) Spectroscopy of a Gaseous Sample

Objective: To observe the far-infrared rotational spectrum or the rotational fine structure of vibrational bands of an asymmetric top molecule.

Methodology:

-

Sample Preparation: The gaseous sample is introduced into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or CsI).[18] For studying pure rotational transitions in the far-infrared, a long path length cell (e.g., a White cell) may be necessary to achieve sufficient absorption.[19]

-

Spectrometer Setup:

-

An FTIR spectrometer, which utilizes a Michelson interferometer, is used.[20]

-

The infrared radiation from a broadband source passes through the interferometer and then through the sample cell.

-

-

Data Acquisition:

-

The transmitted radiation is detected by a suitable detector (e.g., a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector).

-

The resulting interferogram (a plot of intensity versus optical path difference) is recorded.

-

A background interferogram (with an empty gas cell) is also recorded.

-

-

Data Processing:

-

A Fourier transform is performed on the sample and background interferograms to obtain the single-beam spectra.

-

The sample spectrum is ratioed against the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

The frequencies of the absorption lines in the far-infrared correspond to the rotational transitions.

-

In the mid-infrared, the rotational fine structure on a vibrational band is analyzed. The spacing and pattern of the rotational lines provide information about the rotational constants in both the ground and vibrationally excited states.

-

Visualization of Key Concepts and Workflows

Signaling Pathway for Spectroscopic Analysis

Caption: Workflow for the experimental determination and analysis of an asymmetric top rotor spectrum.

Logical Relationship of Rotor Types

Caption: Correlation of asymmetric top rotors to the limiting cases of symmetric, spherical, and linear rotors.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. web.gps.caltech.edu [web.gps.caltech.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Worked Example - Setting up a simple Force Field Analysis for H2O [pgopher.chm.bris.ac.uk]

- 9. High accuracy measurements on the ground state rotational spectrum of formaldehyde (H2CO) up to 2 THzElectronic supplementary information (ESI) available: Newly measured pure rotational transitions. See http://www.rsc.org/suppdata/cp/b3/b301657a/: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. High accuracy measurements on the ground state rotational spectrum of formaldehyde (H2CO) up to 2 THz - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. C2H4 [cms.gutow.uwosh.edu]

- 17. fiveable.me [fiveable.me]

- 18. physics.purdue.edu [physics.purdue.edu]

- 19. Gas Measurement Using Static Fourier Transform Infrared Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Spherical Top Molecules: Properties and Implications for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spherical top molecules, detailing their fundamental properties, key examples, and the experimental protocols used for their characterization. Furthermore, it explores the relevance of their unique structural features in the context of modern drug design and development.

Defining Spherical Top Molecules: A Matter of Symmetry and Inertia

In the realm of molecular physics and chemistry, molecules are classified based on the symmetry of their mass distribution, which is mathematically described by their principal moments of inertia (I_a, I_b, I_c) about three mutually perpendicular axes. A molecule is categorized as a spherical top if all three of its principal moments of inertia are equal (I_a = I_b = I_c). This high degree of rotational symmetry is a direct consequence of the molecule belonging to a cubic point group, such as tetrahedral (T_d), octahedral (O_h), or icosahedral (I_h).

The defining characteristic of spherical top molecules is their high symmetry. Due to this symmetry, they possess no permanent electric dipole moment. This has profound implications for their interaction with electromagnetic radiation, rendering them inactive in pure rotational (microwave) spectroscopy. Additionally, their polarizability is isotropic, meaning it is the same in all directions, which also makes them inactive in pure rotational Raman spectroscopy. However, centrifugal distortion during rotation can induce a small dipole moment, allowing for the observation of a very weak rotational spectrum.

Vibrational transitions in spherical top molecules are governed by stringent selection rules. Fundamental transitions are only allowed to triply degenerate vibrational states. The rovibrational spectra of these molecules are distinct, often displaying P, Q, and R branches, analogous to the perpendicular vibrations observed in linear molecules.

Prominent Examples of Spherical Top Molecules

Several well-known molecules exhibit the properties of a spherical top. The following table summarizes key quantitative data for some of the most common examples.

| Molecule | Formula | Point Group | Bond | Bond Length (Å) | Rotational Constant (B₀) (cm⁻¹) |

| Methane | CH₄ | T_d | C-H | 1.087 | 5.241 |

| Carbon Tetrachloride | CCl₄ | T_d | C-Cl | 1.767 | 0.057 |

| Sulfur Hexafluoride | SF₆ | O_h | S-F | 1.561 | 0.091 |

| Buckminsterfullerene | C₆₀ | I_h | C-C (6-6 ring) | 1.401 | ~0.0028 (Calculated) |

| C-C (6-5 ring) | 1.458 |

Note: The rotational constant for C₆₀ is a calculated value as experimental gas-phase rotational spectroscopy for this molecule is exceptionally challenging.

Experimental Protocols for Characterization

The characterization of spherical top molecules primarily relies on spectroscopic techniques that can probe their vibrational and rovibrational energy levels, namely Infrared (IR) and Raman spectroscopy.

Infrared (IR) Spectroscopy

Objective: To measure the absorption of infrared radiation corresponding to allowed vibrational transitions.

Methodology:

-

Sample Preparation: The gaseous sample of the spherical top molecule is introduced into a gas cell with windows transparent to IR radiation (e.g., KBr or NaCl). The pressure of the gas is optimized to achieve sufficient absorption without significant pressure broadening of the spectral lines.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically employed. The setup consists of an IR source, an interferometer, the sample cell, and a detector.

-

Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. The sample is then introduced, and the sample spectrum is acquired. The absorbance spectrum is obtained by taking the ratio of the sample and background spectra.

-

Analysis: The positions and intensities of the absorption bands in the rovibrational spectrum are analyzed to determine the vibrational frequencies and, in high-resolution spectra, the rotational constants and bond lengths.

Raman Spectroscopy

Objective: To observe the inelastic scattering of monochromatic light, which provides information about the vibrational modes of the molecule.

Methodology:

-

Sample Preparation: The gaseous sample is contained in a high-pressure cell with optical windows.

-

Instrumentation: A high-intensity monochromatic light source, typically a laser, is directed onto the sample. The scattered light is collected at a 90° or 180° angle to the incident beam. A spectrometer disperses the scattered light, and a sensitive detector (e.g., a CCD camera) records the Raman spectrum.

-

Data Acquisition: The spectrum of the scattered light is recorded. The Raman spectrum consists of Stokes lines (lower frequency than the incident light) and anti-Stokes lines (higher frequency).

-

Analysis: The frequency shifts of the Raman scattered light relative to the incident laser frequency correspond to the vibrational frequencies of the molecule. High-resolution Raman spectroscopy can also provide information on rotational structure.

Relevance in Drug Development

The shape and symmetry of a molecule are fundamental determinants of its biological activity.[1] In drug design, the principle of molecular recognition dictates that a drug molecule must have a complementary shape to its biological target, such as an enzyme's active site or a receptor's binding pocket, to elicit a therapeutic effect. While the direct application of highly symmetric spherical top molecules as drugs is not common, the underlying principles of their structure are highly relevant to drug development professionals.

Shape Complementarity and Binding Affinity

The high degree of symmetry in spherical top molecules provides an idealized model for understanding the importance of shape in molecular interactions. For a drug to bind effectively to its target, a high degree of shape complementarity is required. Computational modeling techniques in drug discovery often use shape-based screening to identify potential drug candidates that can fit into a target's binding site. The spherical shape represents the most compact structure for a given volume and can be a useful starting point or fragment in the design of ligands that need to occupy globular cavities in proteins.

Symmetry and Binding Entropy

Recent studies have highlighted the role of ligand symmetry in influencing the thermodynamics of drug-receptor binding. A highly symmetric ligand can bind to a symmetric or pseudo-symmetric binding site in multiple, energetically equivalent orientations. This can lead to a significant increase in the binding entropy, which in turn can contribute to a more favorable free energy of binding and, consequently, higher binding affinity. While perfect spherical symmetry is rare in drug molecules, the principle of designing ligands with symmetry elements that match those of the target binding site is a promising strategy for enhancing potency.

Computational Modeling and Drug Design

The well-defined and rigid structures of spherical top-like molecules make them excellent systems for calibrating and validating computational models used in drug design. These models are crucial for predicting the binding affinity and mode of interaction of a drug candidate with its target. By accurately reproducing the known properties of highly symmetric molecules, researchers can have greater confidence in the predictive power of their computational tools when applied to more complex, drug-like molecules.

Conclusion

Spherical top molecules, defined by their high symmetry and equal moments of inertia, represent a unique class of chemical entities. Their distinct spectroscopic properties necessitate specialized experimental techniques for their characterization. While not typically used as drugs themselves, the principles of their shape and symmetry offer valuable insights for drug development professionals. Understanding the role of molecular shape in receptor binding and the potential for leveraging symmetry to enhance binding entropy are key considerations in the rational design of novel and more effective therapeutics. The continued study of these highly symmetric systems will undoubtedly contribute to the advancement of both fundamental molecular physics and the applied science of drug discovery.

References

The Rotational Dance of Molecules: A Technical Guide to Principal Moments of Inertia

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular mechanics, the way a molecule tumbles and spins holds profound implications for its physical, chemical, and biological properties. This rotational motion is elegantly described by the principal moments of inertia, a set of three fundamental values that encapsulate the distribution of mass within a molecule. This in-depth technical guide explores the core concepts of principal moments of inertia, from their theoretical underpinnings and experimental determination to their critical role in modern drug discovery and development.

Theoretical Framework: Defining Molecular Rotation

At its core, the rotation of a molecule is characterized by its moment of inertia tensor (I) , a 3x3 matrix that relates the angular velocity of the molecule to its angular momentum.[1] For a molecule composed of N atoms, the elements of this tensor are calculated based on the mass (mi) and coordinates (xi, yi, zi) of each atom relative to the molecule's center of mass.[2]

By diagonalizing the moment of inertia tensor, we obtain three eigenvalues, which are the principal moments of inertia (IA, IB, and IC), and their corresponding eigenvectors, which define the orientation of the principal axes of rotation .[1][2] These axes represent the three mutually perpendicular directions about which the molecule can rotate without wobbling.

The relationship between the principal moments of inertia allows for the classification of molecules into distinct rotational categories:

-

Spherical Tops: All three principal moments of inertia are equal (IA = IB = IC). These molecules, such as methane (B114726) (CH4) and sulfur hexafluoride (SF6), possess high symmetry.[1][3]

-

Symmetric Tops: Two of the three principal moments of inertia are equal. These are further divided into:

-

Asymmetric Tops: All three principal moments of inertia are different (IA ≠ IB ≠ IC). The majority of molecules, including water (H2O), fall into this category.[1][3]

-

Linear Molecules: One moment of inertia is zero, and the other two are equal (IA = 0, IB = IC). Examples include carbon dioxide (CO2) and hydrogen chloride (HCl).[3]

The following diagram illustrates the relationship between the moment of inertia tensor and the principal moments of inertia.

References

Classification of Polyatomic Molecules by Symmetry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the classification of polyatomic molecules based on their symmetry properties. It delves into the theoretical underpinnings of group theory in chemistry, details experimental methodologies for symmetry determination, and explores the critical role of molecular symmetry in drug design and development.

Core Concepts in Molecular Symmetry

The symmetry of a molecule is a fundamental concept that describes the indistinguishable orientations of the molecule after a symmetry operation is performed.[1] This intrinsic property is governed by the presence of symmetry elements.

Symmetry Elements and Operations

There are five fundamental symmetry elements and their corresponding symmetry operations that define the symmetry of a molecule:[2][3]

-

Identity (E): This operation consists of doing nothing to the molecule. Every molecule possesses the identity element.[1]

-

Proper Rotation Axis (C_n_): An axis around which a rotation by 360°/n leaves the molecule in an indistinguishable orientation. The axis with the highest value of 'n' is termed the principal axis.[1]

-

Plane of Symmetry (σ): A mirror plane that divides the molecule into two identical halves. There are three types of symmetry planes:

-

Inversion Center (i): A point within the molecule through which if every atom is projected, an identical atom is found at an equal distance on the opposite side.[1][2]

-

Improper Rotation Axis (S_n_): An axis around which a rotation by 360°/n followed by a reflection in a plane perpendicular to the axis leaves the molecule unchanged.[1]

Point Groups

The complete set of symmetry operations that can be performed on a molecule constitutes a mathematical group known as a point group .[4][5] Each molecule can be assigned to a specific point group, which succinctly summarizes its symmetry. The assignment of a point group is a systematic process, often facilitated by a flowchart, that identifies all the symmetry elements present in the molecule.[6][7][8]

Assigning Point Groups: A Logical Approach

The following diagram illustrates a decision-making workflow for assigning a molecule to its correct point group.

Experimental Determination of Molecular Symmetry

Several experimental techniques are employed to elucidate the three-dimensional structure of molecules, from which their symmetry can be determined.

X-ray Crystallography

This is a powerful technique for determining the precise arrangement of atoms in a crystalline solid.[7][9]

Methodology:

-

Crystal Growth: High-quality single crystals of the molecule of interest are grown from a supersaturated solution. The slow growth of crystals is crucial for obtaining a well-ordered lattice.[4]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10][11]

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.[12]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map.[10]

-

Structure Refinement: The atomic model is built into the electron density map and refined to best fit the experimental data. This process yields the final three-dimensional structure of the molecule, including bond lengths and angles, from which the molecular symmetry can be determined.[10]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The number of IR and Raman active modes is directly related to the molecule's symmetry.[13][14]

Methodology:

-

Point Group Determination: The point group of the molecule is first determined based on its known or predicted geometry.

-

Reducible Representation: A reducible representation (Γ_total_) for all 3N degrees of freedom of the molecule is generated by considering the effect of each symmetry operation of the point group on the Cartesian coordinates of each atom.[5]

-

Irreducible Representations: The reducible representation is then reduced to a sum of irreducible representations using the character table for that point group.

-

Translational and Rotational Modes: The irreducible representations corresponding to translational and rotational motion are subtracted from the total to obtain the irreducible representations of the vibrational modes (Γ_vib_).

-

IR and Raman Activity: The character table is used to determine which of the vibrational modes are IR active (transform as the x, y, or z coordinates) and which are Raman active (transform as the binary products of coordinates like x², y², z², xy, xz, or yz).[5] By comparing the predicted number of IR and Raman active bands with the experimental spectra, the point group of the molecule can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of nuclei within a molecule. The chemical equivalence of nuclei is determined by the symmetry of the molecule.[4]

Methodology:

-

Sample Preparation: A sample of the compound is dissolved in a suitable deuterated solvent. It is crucial to use the correct amount of material and ensure the sample is free of solid particles.[15][16][17]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and a spectrum is acquired. For symmetry analysis, ¹H and ¹³C NMR are most common.

-

Spectral Analysis: The number of signals in the NMR spectrum corresponds to the number of chemically non-equivalent sets of nuclei.

-

Homotopic nuclei: Nuclei that can be interchanged by a C_n_ axis are chemically equivalent and give a single signal.

-

Enantiotopic nuclei: Nuclei that can be interchanged by a σ plane are chemically equivalent in an achiral solvent and give a single signal.

-

Diastereotopic nuclei: Nuclei that cannot be interchanged by any symmetry operation are chemically non-equivalent and give distinct signals.

-

-

Symmetry Determination: By analyzing the number and multiplicity of signals in the NMR spectrum, one can deduce the symmetry elements present in the molecule and thus infer its point group.

Quantitative Data: Character Tables

Character tables are essential tools in the application of group theory to chemistry. They provide a concise summary of the symmetry properties of a point group and its irreducible representations.

Table 1: Character Table for the C_2v_ Point Group (e.g., H₂O)

| C_2v_ | E | C₂ | σ_v_(xz) | σ_v'(yz) | Linear, Rotations | Quadratic |

| A₁ | 1 | 1 | 1 | 1 | z | x², y², z² |

| A₂ | 1 | 1 | -1 | -1 | R_z | xy |

| B₁ | 1 | -1 | 1 | -1 | x, R_y_ | xz |

| B₂ | 1 | -1 | -1 | 1 | y, R_x_ | yz |

Table 2: Character Table for the C_3v_ Point Group (e.g., NH₃)

| C_3v_ | E | 2C₃ | 3σ_v_ | Linear, Rotations | Quadratic |

| A₁ | 1 | 1 | 1 | z | x² + y², z² |

| A₂ | 1 | 1 | -1 | R_z_ | |

| E | 2 | -1 | 0 | (x, y), (R_x_, R_y_) | (x² - y², xy), (xz, yz) |

Table 3: Character Table for the D_3h_ Point Group (e.g., BF₃)

| D_3h_ | E | 2C₃ | 3C₂ | σ_h_ | 2S₃ | 3σ_v_ | Linear, Rotations | Quadratic |

| A₁' | 1 | 1 | 1 | 1 | 1 | 1 | x² + y², z² | |

| A₂' | 1 | 1 | -1 | 1 | 1 | -1 | R_z_ | |

| E' | 2 | -1 | 0 | 2 | -1 | 0 | (x, y) | (x² - y², xy) |

| A₁" | 1 | 1 | 1 | -1 | -1 | -1 | ||

| A₂" | 1 | 1 | -1 | -1 | -1 | 1 | z | |

| E" | 2 | -1 | 0 | -2 | 1 | 0 | (R_x_, R_y_) | (xz, yz) |

Molecular Symmetry in Drug Development

Molecular symmetry, particularly the concept of chirality (point groups C_n_ and D_n_), plays a pivotal role in drug design and action.[10][18]

Chirality and Pharmacological Activity

Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers.[18] These enantiomers can have vastly different pharmacological, pharmacokinetic, and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral.[18][19]

-

Eutomer: The enantiomer with the desired therapeutic activity.

-

Distomer: The other enantiomer, which may be less active, inactive, or even responsible for undesirable side effects.[8]

A classic example is the drug thalidomide , where one enantiomer was effective against morning sickness, while the other was teratogenic.[9] Another example is ibuprofen , where the (S)-(+)-enantiomer is the active anti-inflammatory agent, while the (R)-(-)-enantiomer is much less active.[1][6]

Table 4: Examples of Chiral Drugs and their Enantiomer-Specific Activity

| Drug | Eutomer (Active Enantiomer) | Therapeutic Use | Activity of Distomer |

| Ibuprofen | (S)-(+)-Ibuprofen | Anti-inflammatory | Largely inactive; undergoes in-vivo conversion to the S-form.[6] |

| Albuterol | (R)-(-)-Albuterol | Bronchodilator (Asthma) | May contribute to side effects. |

| Ethambutol | (S,S)-Ethambutol | Antitubercular | Can cause optic neuritis (toxic).[9] |

| L-DOPA | L-DOPA | Anti-Parkinson's agent | Inactive and can cause side effects.[8] |

| Omeprazole | (S)-Omeprazole (Esomeprazole) | Proton pump inhibitor | Metabolized more rapidly, leading to lower bioavailability.[1] |

Structure-Based Drug Design Workflow

The principles of molecular symmetry are integral to modern structure-based drug design (SBDD).

Signaling Pathway Example: G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are major drug targets.[20][21] The binding of a ligand to a GPCR initiates a conformational change that triggers an intracellular signaling cascade.[19] The stereochemistry of the ligand is often critical for selective and effective binding.

In this pathway, the chiral binding pocket of the GPCR selectively recognizes one enantiomer (the eutomer) of a chiral ligand, leading to receptor activation and a downstream cellular response. The other enantiomer (the distomer) may not bind or may bind in a way that does not elicit the same response.

Conclusion

The classification of polyatomic molecules by symmetry is a cornerstone of modern chemistry. Grounded in the mathematical framework of group theory, it provides a powerful lens through which to understand and predict molecular properties. For researchers in the pharmaceutical sciences, a deep understanding of molecular symmetry is not merely academic; it is a critical component of rational drug design, enabling the development of safer and more effective therapeutic agents. The experimental techniques outlined in this guide provide the means to determine molecular symmetry, while the application to drug development highlights its profound practical implications.

References

- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 2. dosequis.colorado.edu [dosequis.colorado.edu]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral drugs - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 17. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 20. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

rotational energy levels of a prolate symmetric top

An In-depth Technical Guide to the Rotational Energy Levels of a Prolate Symmetric Top

This guide provides a comprehensive overview of the rotational energy levels of prolate symmetric top molecules, intended for researchers, scientists, and professionals in drug development and related fields. It covers the theoretical underpinnings, quantum mechanical descriptions, and spectroscopic selection rules that govern these energy levels.

Introduction to Symmetric Top Molecules

In rotational spectroscopy, molecules are classified based on the relative values of their principal moments of inertia (Ia, Ib, Ic) about the three principal axes of rotation (a, b, c). A symmetric top is a molecule in which two of these moments of inertia are equal.[1]

A prolate symmetric top is characterized by having one unique, small moment of inertia (Ia) and two larger, equal moments of inertia (Ib = Ic).[2][3] This molecular shape is often compared to a cigar or an American football, where the unique axis 'a' is the symmetry axis.[2][4] Examples of prolate symmetric top molecules include methyl iodide (CH3I) and ammonia (B1221849) (NH3).[2][5]

The rotational motion of these molecules is described by rotational constants (A, B, C), which are inversely proportional to the moments of inertia. For a prolate top, the relationship is Ia < Ib = Ic, which leads to the rotational constant relationship A > B = C.[6]

Rotational Energy Levels

The rotational energy of a prolate symmetric top molecule is quantized and described by two quantum numbers: J and K.

-

J : The total angular momentum quantum number, which can take any integer value J = 0, 1, 2, ...

-

K : The quantum number for the projection of the angular momentum onto the principal symmetry axis (the 'a' axis). For a given J, K can take integer values from -J to +J (i.e., K = 0, ±1, ±2, ..., ±J).[1][2]

The energy levels, often expressed in units of wavenumber (cm-1) as rotational term values F(J, K), are given by the equation:

F(J, K) = B J(J+1) + (A - B) K2

Here, A and B are the rotational constants in wavenumber units.

Several key features arise from this equation:

-

The energy depends on J and the absolute value of K.[7]

-

Since the energy depends on K2, the energy levels are independent of the sign of K. This means that for any K > 0, the energy levels are doubly degenerate.[2][7]

-

For a given value of K, the energy levels form a "K-ladder," where the spacing between successive J levels is determined primarily by the rotational constant B.[7]

-

Since A > B for a prolate top, for a fixed value of J, the energy increases as the value of |K| increases.[5]

Spectroscopic Transitions and Selection Rules

The observation of rotational spectra is governed by selection rules, which dictate the allowed transitions between energy levels. For a prolate symmetric top molecule to have a pure rotational (microwave) spectrum, it must possess a permanent dipole moment.[5]

The selection rules for electric-dipole-allowed transitions are:

The rule ΔK = 0 signifies that radiative transitions cannot change the angular momentum component along the symmetry axis.[7] This means that spectroscopic transitions only occur between different J levels within the same K-ladder.[5]

Quantitative Data Summary

The key parameters and equations governing the are summarized in the table below.

| Parameter/Equation | Description | Allowed Values / Formula |

| Moments of Inertia | Defines a prolate symmetric top. | Ia < Ib = Ic |

| Rotational Constants | Defines a prolate symmetric top. | A > B = C |

| J Quantum Number | Total angular momentum. | J = 0, 1, 2, ... |

| K Quantum Number | Projection of J on the symmetry axis. | K = 0, ±1, ±2, ..., ±J |

| Rotational Term Value | Quantized rotational energy levels (in cm-1). | F(J, K) = B J(J+1) + (A - B) K2 |

| Selection Rules | Allowed transitions for microwave spectroscopy. | ΔJ = ±1, ΔK = 0 |

| Transition Frequency | Wavenumber of an absorption line (J → J+1). | ν = F(J+1, K) - F(J, K) = 2B(J+1) |

The frequency of an allowed absorption transition (J → J+1) can be calculated as follows: ν = F(J+1, K) - F(J, K) ν = [B(J+1)(J+2) + (A-B)K2] - [B J(J+1) + (A-B)K2] ν = B[(J2+3J+2) - (J2+J)] ν = 2B(J+1) [5][9]

This result is notable because it is independent of both the rotational constant A and the quantum number K. Consequently, the rotational spectrum for a given K-ladder consists of a series of lines separated by a constant value of 2B, which is identical to the spectrum of a linear rotor.[5]

Visualization of Energy Levels and Transitions

The following diagram illustrates the rotational energy level structure for a prolate symmetric top. It shows distinct "ladders" of energy levels for different K values. The allowed transitions (ΔJ = +1, ΔK = 0) are shown as vertical arrows within each K-ladder.

Caption: Rotational energy levels of a prolate symmetric top.

Experimental Protocols

The primary experimental technique for studying pure rotational energy levels is microwave spectroscopy .

Methodology for Microwave Spectroscopy:

-

Sample Preparation: The molecule of interest is introduced into a sample cell in the gas phase at low pressure to minimize intermolecular interactions and collisional broadening.

-

Radiation Source: A monochromatic microwave source (e.g., a klystron or Gunn diode) is used to generate radiation. The frequency of this source is swept across the desired range.

-

Interaction: The microwave radiation is passed through the sample cell. If the frequency of the radiation matches the energy difference between two allowed rotational levels (as dictated by the selection rules), the molecules will absorb the radiation.

-

Detection: A detector placed after the sample cell measures the intensity of the transmitted radiation. A decrease in intensity at specific frequencies corresponds to absorption by the sample.

-

Spectrum Generation: The absorption intensity is plotted as a function of frequency, yielding the rotational spectrum.

-

Data Analysis: The frequencies of the absorption lines are measured precisely. Since the lines in the spectrum are separated by 2B, the rotational constant B can be determined directly from the spacing.[9] By analyzing the spectra of different isotopically substituted versions of the molecule, it is possible to determine the moments of inertia and, subsequently, precise molecular bond lengths and angles.[8]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. youtube.com [youtube.com]

- 3. w3.iams.sinica.edu.tw [w3.iams.sinica.edu.tw]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.gps.caltech.edu [web.gps.caltech.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Selection rules for rotational spectra [pci.tu-bs.de]

An In-depth Technical Guide to Oblate and Prolate Symmetric Top Molecules for Researchers, Scientists, and Drug Development Professionals

In the realms of molecular physics, spectroscopy, and computational chemistry, a precise understanding of molecular geometry is paramount. The three-dimensional arrangement of atoms dictates a molecule's physical and chemical properties, including its reactivity and interactions with biological targets. Among the various classifications of molecular shapes based on their rotational properties, symmetric top molecules represent a crucial category. This technical guide provides a comprehensive exploration of the two primary types of symmetric tops: oblate and prolate molecules. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and experimental insights necessary for their work.

Delineating Oblate and Prolate Symmetric Tops: The Role of Moments of Inertia

The classification of a molecule's rotational behavior hinges on its principal moments of inertia, denoted as Ia, Ib, and Ic, about three mutually perpendicular axes passing through the molecule's center of mass. By convention, these moments of inertia are ordered such that Ic ≥ Ib ≥ Ia. Symmetric top molecules are characterized by having two of their three principal moments of inertia being equal.[1][2] This equality results in a unique principal axis of symmetry.

Prolate Symmetric Tops: A molecule is classified as a prolate symmetric top if its moment of inertia about the unique principal axis (conventionally the 'a' axis) is the smallest.[3] This can be expressed as:

Ia < Ib = Ic

Physically, prolate molecules are elongated, resembling the shape of a cigar or a football.[3] This elongation means that the molecule is more massive at its ends along the principal axis, making it easier to rotate about this axis. Examples of prolate molecules include methyl iodide (CH3I), chloroform (B151607) (CHCl3), and propyne (B1212725) (CH3C≡CH).[4]

Oblate Symmetric Tops: Conversely, a molecule is categorized as an oblate symmetric top if its moment of inertia about the unique principal axis (conventionally the 'c' axis) is the largest.[3] This relationship is defined as:

Ia = Ib < Ic

Oblate molecules are flattened at the poles and bulged at the equator, analogous to a frisbee or a discus.[3] This mass distribution makes them more difficult to rotate about their principal axis of symmetry. Common examples of oblate molecules include benzene (B151609) (C6H6), ammonia (B1221849) (NH3), and boron trichloride (B1173362) (BCl3).[4][5]

The following diagram illustrates the logical workflow for classifying a molecule based on its moments of inertia.

Caption: Workflow for classifying molecular shape.

Quantitative Data Presentation

The distinction between oblate and prolate symmetric tops is quantitatively defined by their rotational constants (A, B, and C), which are inversely proportional to the moments of inertia. The relationships are given by:

A = h / (8π2cIa) B = h / (8π2cIb) C = h / (8π2cIc)

where h is Planck's constant and c is the speed of light.

For a prolate symmetric top: A > B = C For an oblate symmetric top: A = B > C

The following tables summarize the rotational constants and moments of inertia for selected oblate and prolate symmetric top molecules.

Table 1: Quantitative Data for Oblate Symmetric Top Molecules

| Molecule | Formula | A = B (GHz) | C (GHz) | Ia = Ib (amu Å2) | Ic (amu Å2) |

| Benzene | C6H6 | 5.689 | 2.845 | 88.91 | 177.8 |

| Ammonia | NH3 | 298.1 | 186.7 | 1.696 | 2.708 |

| Boron Trichloride | BCl3 | 3.15 | 1.575 | 160.5 | 321.0 |

| s-Triazine | C3H3N3 | 6.13 | 3.065 | 82.5 | 165.0 |

Table 2: Quantitative Data for Prolate Symmetric Top Molecules

| Molecule | Formula | A (GHz) | B = C (GHz) | Ia (amu Å2) | Ib = Ic (amu Å2) |

| Methyl Iodide | CH3I | 152.9 | 7.50 | 3.30 | 67.4 |

| Chloroform | CHCl3 | 5.79 | 2.89 | 87.3 | 174.9 |

| Propyne | CH3C≡CH | 154.8 | 8.55 | 3.26 | 59.1 |

| Acetonitrile | CH3CN | 155.8 | 9.20 | 3.24 | 54.9 |

Experimental Protocols for Determining Molecular Shape

The determination of a molecule's rotational constants and, consequently, its classification as oblate or prolate, is primarily achieved through high-resolution rotational spectroscopy. The two main techniques employed are microwave spectroscopy and rotational Raman spectroscopy.

Microwave Spectroscopy

Microwave spectroscopy is a highly sensitive technique for observing the rotational transitions of polar molecules in the gas phase.[6]

Methodology:

-

Sample Preparation: The molecule of interest is introduced into the gas phase at low pressure (typically a few millitorr) within a waveguide sample cell. This ensures that the molecules are sufficiently isolated to rotate freely without significant intermolecular interactions.

-

Instrumentation:

-

Microwave Source: A tunable monochromatic microwave source, such as a klystron or a Gunn diode, generates radiation in the gigahertz frequency range.[7]

-

Waveguide: The microwave radiation is directed through a waveguide containing the gaseous sample.[7]

-

Detector: A detector, typically a crystal diode, measures the intensity of the microwave radiation that passes through the sample.

-

Modulation and Detection: Stark modulation is often employed to enhance sensitivity. An oscillating electric field is applied across the sample, which modulates the rotational energy levels and, consequently, the absorption signal. A phase-sensitive detector (lock-in amplifier) is then used to selectively amplify the modulated signal, improving the signal-to-noise ratio.[7]

-

-

Data Acquisition: The frequency of the microwave source is swept over a desired range, and the detector output is recorded as a function of frequency. Absorption of microwaves occurs at frequencies corresponding to the energy difference between rotational levels.

-

Data Analysis:

-

The resulting spectrum consists of a series of absorption lines. For a symmetric top molecule, the frequencies of the rotational transitions are given by: ν = 2B(J+1) where J is the rotational quantum number of the lower state.

-

The spacing between adjacent lines in the spectrum is equal to 2B. By measuring these spacings, the rotational constant B can be determined with high precision.

-

To determine the other rotational constant (A for prolate, C for oblate), isotopic substitution is often employed. By analyzing the rotational spectra of different isotopologues of the molecule, the atomic coordinates can be determined, and from these, all three moments of inertia can be calculated.[8]

-

The following diagram illustrates the experimental workflow for microwave spectroscopy.

Caption: Workflow for microwave spectroscopy.

Rotational Raman Spectroscopy

Rotational Raman spectroscopy is a complementary technique that can be used to study the rotational transitions of non-polar molecules, which are inaccessible to microwave spectroscopy.[9]

Methodology:

-

Sample Preparation: The sample, typically in the gaseous phase, is held in a sample cell.

-

Instrumentation:

-

Light Source: An intense, monochromatic light source, usually a laser, is used to irradiate the sample.

-

Sample Illumination: The laser beam is focused into the sample cell.

-

Scattered Light Collection: The light scattered by the sample, typically at a 90-degree angle to the incident beam, is collected by a lens.

-

Spectrometer: The collected scattered light is passed through a high-resolution spectrometer to disperse the light according to its frequency.

-

Detector: A sensitive detector, such as a charge-coupled device (CCD), records the spectrum of the scattered light.

-

-

Data Acquisition: The spectrum of the scattered light is recorded. It consists of a strong central line at the laser frequency (Rayleigh scattering) and a series of weaker lines on either side (Raman scattering).

-

Data Analysis:

-

The Raman lines correspond to transitions between rotational energy levels. The selection rule for rotational Raman transitions in symmetric top molecules is ΔJ = 0, ±2.

-

The frequency shifts (Δν) of the Raman lines from the exciting laser line are given by: Δν = 4B(J + 3/2)

-

The spacing between adjacent Stokes (lower frequency) or anti-Stokes (higher frequency) lines is 4B. By measuring these spacings, the rotational constant B can be determined.

-

Rotational Energy Levels and Spectra

The rotational energy levels of a rigid symmetric top molecule are given by:

E(J, K) = B J(J+1) + (A-B)K2 for a prolate top E(J, K) = B J(J+1) + (C-B)K2 for an oblate top

where J is the total angular momentum quantum number and K is the projection of the angular momentum onto the principal symmetry axis.

The selection rules for rotational transitions observed in microwave spectroscopy are ΔJ = ±1 and ΔK = 0.[9] This leads to a simple spectrum with equally spaced lines, as described in the experimental protocol.

The following diagrams illustrate the rotational energy level structures for prolate and oblate symmetric top molecules.

Caption: Prolate top energy levels.

Caption: Oblate top energy levels.

Conclusion

The classification of molecules as oblate or prolate symmetric tops provides a fundamental framework for understanding their rotational behavior and, by extension, their physical and chemical properties. High-resolution rotational spectroscopy, particularly microwave and Raman techniques, offers the experimental means to precisely determine the moments of inertia and rotational constants that define these classifications. For researchers in fields ranging from fundamental chemical physics to drug development, a thorough grasp of these concepts and experimental methodologies is indispensable for elucidating molecular structure and function. The quantitative data and procedural outlines provided in this guide serve as a valuable resource for both theoretical and experimental investigations into the fascinating world of molecular rotation.

References

- 1. Measuring and analyzing the microwave spectra to determine the molecular structure | Sophia University [sophia.ac.jp]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kvmwai.edu.in [kvmwai.edu.in]

- 6. fiveable.me [fiveable.me]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Degeneracy of Rotational Energy Levels in Spherical Tops

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degeneracy of rotational energy levels in spherical top molecules, a fundamental concept in molecular spectroscopy with implications for molecular characterization and dynamics. The content delves into the theoretical underpinnings, the perturbations that lift this degeneracy, and the experimental methodologies employed to probe these quantum states.

Introduction to Rotational Energy Levels of Spherical Tops

Spherical top molecules, characterized by their high degree of symmetry (belonging to point groups such as Td and Oh), possess three equal moments of inertia (Ia = Ib = Ic).[1] This equality simplifies the expression for their rotational energy levels. In the rigid rotor approximation, where the molecule is treated as a rigid body with fixed bond lengths and angles, the rotational energy, E_J, is dependent on a single rotational quantum number, J, and is given by:

E_J = B J(J+1)

where B is the rotational constant, inversely proportional to the moment of inertia. This formula is identical to that for linear molecules.

A key characteristic of the rotational energy levels of spherical tops is their high degree of degeneracy. For a given rotational quantum number J, the energy level is (2J+1)²-fold degenerate in the absence of any perturbations. This high degeneracy arises from the (2J+1) possible orientations of the total angular momentum vector in space (defined by the quantum number M_J) and an additional (2J+1) degeneracy related to the orientation of the angular momentum with respect to the molecule-fixed axes.

Lifting the Degeneracy: Perturbations to the Rigid Rotor Model

The idealized picture of perfectly degenerate rotational levels is refined when considering the non-rigid nature of molecules and the coupling between rotational and vibrational motions. Two primary perturbations, centrifugal distortion and Coriolis coupling, act to lift this degeneracy, leading to a fine structure in the rovibrational spectra of spherical tops.

Centrifugal Distortion

As a molecule rotates, centrifugal forces cause a slight stretching of the bonds and a distortion of the molecular geometry. This effect is more pronounced at higher rotational speeds (i.e., higher J values). The change in the moment of inertia due to centrifugal distortion leads to a correction in the rotational energy levels. For spherical top molecules, this distortion can be anisotropic, which partially lifts the degeneracy of the rotational levels. The energy correction due to centrifugal distortion is typically expressed as a power series in J(J+1), with the leading term being:

ΔE_cd = -D [J(J+1)]²

where D is the centrifugal distortion constant.[2] For spherical tops, additional tensor terms are required to describe the splitting of the rotational levels. This splitting results in a fine structure in the observed spectra. In some cases, such as methane, centrifugal distortion can even induce a small dipole moment, allowing for the observation of a very weak pure rotational spectrum.

Coriolis Coupling

Coriolis coupling is a significant interaction in vibrating and rotating molecules, particularly for degenerate vibrational modes, which are common in spherical tops.[3] This interaction can be visualized as the coupling between the vibrational angular momentum of a degenerate vibration and the overall rotational angular momentum of the molecule. This coupling also leads to a splitting of the rovibrational energy levels. The magnitude of the splitting depends on the Coriolis coupling constant, ζ, which is specific to the interacting vibrational modes.

Experimental Determination of Rotational Energy Levels

Due to their lack of a permanent dipole moment, spherical top molecules do not exhibit a pure rotational spectrum in the microwave or far-infrared regions.[4] Therefore, their rotational energy levels are primarily investigated through rovibrational spectroscopy, where changes in both vibrational and rotational quantum numbers occur.

High-Resolution Infrared Spectroscopy

High-resolution Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the rovibrational transitions of gas-phase molecules.[5][6] In this method, a broadband infrared source is passed through a sample, and the resulting interferogram is mathematically transformed to obtain a high-resolution spectrum. For spherical tops, the analysis of the fine structure within the vibrational bands allows for the determination of the rotational constant B, centrifugal distortion constants, and Coriolis coupling constants.

Experimental Protocol for High-Resolution FTIR Spectroscopy of a Gaseous Spherical Top Molecule:

-

Sample Preparation: The spherical top molecule of interest is introduced into a gas cell with appropriate windows (e.g., KBr or ZnSe) that are transparent in the infrared region of interest. The pressure of the gas is optimized to achieve sufficient absorption without significant pressure broadening of the spectral lines.

-

Spectrometer Setup: A high-resolution FTIR spectrometer is used. The instrument is typically equipped with a long-path gas cell to enhance the absorption signal for weakly absorbing species. The resolution of the spectrometer is set to a value sufficient to resolve the individual rovibrational lines (typically < 0.01 cm⁻¹).

-

Data Acquisition: The infrared beam is passed through the gas cell, and the transmitted light is detected. Multiple scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the evacuated gas cell is also recorded.

-

Data Processing: The sample interferogram is Fourier transformed to obtain the transmission spectrum. The transmission spectrum is then converted to an absorbance spectrum using the background spectrum.

-

Spectral Analysis: The positions of the individual rovibrational lines in the P, Q, and R branches of the vibrational band are accurately measured. These line positions are then fitted to a theoretical model that includes the effects of centrifugal distortion and Coriolis coupling to extract the spectroscopic constants.

High-Resolution Raman Spectroscopy

Raman spectroscopy is another crucial technique for studying the rotational and rovibrational energy levels of spherical top molecules.[7][8] This technique relies on the inelastic scattering of monochromatic light (usually from a laser). The selection rules for Raman spectroscopy are different from those for infrared absorption, providing complementary information. For a molecule to be Raman active, its polarizability must change during the vibration or rotation.

Experimental Protocol for High-Resolution Raman Spectroscopy of a Gaseous Spherical Top Molecule:

-

Sample Cell: The gaseous sample is contained in a specialized cell designed for Raman scattering experiments. The cell often has multiple windows to allow for the entry of the laser beam and the collection of the scattered light at a 90° angle.

-

Laser Source: A high-power, single-mode continuous-wave (cw) laser is used as the excitation source. The laser wavelength is chosen to avoid absorption by the sample, which could lead to fluorescence.

-

Spectrometer: The scattered light is collected and focused onto the entrance slit of a high-resolution spectrometer, typically a long-focal-length monochromator or a spectrograph equipped with a sensitive detector like a charge-coupled device (CCD).

-

Signal Collection: The Raman spectrum is recorded by scanning the spectrometer or by imaging the dispersed spectrum onto the CCD. Long integration times are often necessary due to the weakness of the Raman scattering signal.

-

Data Analysis: The rotational or rovibrational Raman spectrum is analyzed to determine the rotational constant and other spectroscopic parameters. The spacing between the lines in the pure rotational Raman spectrum is approximately 4B.

Quantitative Data

The following tables summarize the rotational and centrifugal distortion constants for some common spherical top molecules. These constants are crucial for predicting and analyzing their rovibrational spectra.

Table 1: Rotational Constants of Selected Spherical Top Molecules

| Molecule | Point Group | Rotational Constant (B₀) / cm⁻¹ | Reference |

| Methane (¹²CH₄) | Td | 5.2410356 | |

| Silane (²⁸SiH₄) | Td | 2.85906 | |

| Carbon Tetrachloride (C³⁵Cl₄) | Td | 0.0573 | |

| Sulfur Hexafluoride (³²S¹⁹F₆) | Oh | 0.091083 | [9] |

| Selenium Hexafluoride (⁸⁰Se¹⁹F₆) | Oh | 0.0811 | |

| Tellurium Hexafluoride (¹³⁰Te¹⁹F₆) | Oh | 0.0543 |

Table 2: Centrifugal Distortion Constants of Methane (¹²CH₄)

| Constant | Value / cm⁻¹ |

| D | 1.097 x 10⁻⁴ |

| H | 5.8 x 10⁻⁹ |

| L | -2.1 x 10⁻¹³ |

Visualizations

The logical relationships and workflows described in this guide can be visualized using diagrams.

Caption: Perturbations lifting the degeneracy of rotational energy levels.

Caption: Workflow for the experimental determination of spectroscopic constants.

Conclusion

The study of the degeneracy of rotational energy levels in spherical top molecules provides deep insights into molecular structure, dynamics, and the subtle interplay of quantum mechanical forces. While the rigid rotor model offers a simplified and elegant description, the fine structure observed in high-resolution rovibrational spectra reveals the importance of centrifugal distortion and Coriolis coupling. The experimental techniques of high-resolution infrared and Raman spectroscopy are indispensable tools for probing these effects and for the precise determination of molecular constants. This knowledge is fundamental for a wide range of scientific disciplines, including atmospheric science, astrophysics, and the detailed characterization of molecules relevant to drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. davuniversity.org [davuniversity.org]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. researchgate.net [researchgate.net]

- 6. ir.ethz.ch [ir.ethz.ch]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Molecular Tops in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of physical chemistry and molecular physics, the concept of "molecular tops" is fundamental to understanding the rotational behavior of molecules. This guide provides a comprehensive overview of the classification of molecules as rigid rotors—spherical, symmetric, and asymmetric tops—based on their moments of inertia. Understanding this classification is crucial for interpreting rotational spectra, which in turn yields high-precision data on molecular geometry and electronic structure. For drug development professionals, this knowledge is instrumental in molecular modeling and designing molecules with specific shapes to interact with biological targets. This document details the theoretical underpinnings, experimental protocols for investigation (primarily microwave spectroscopy), and the significance of this classification in various scientific domains.

Introduction to Molecular Tops: The Rigid Rotor Model

The foundation of understanding the rotational motion of molecules lies in the rigid rotor approximation, which posits that a molecule can be treated as a rigid body with fixed bond lengths and angles. The rotational behavior of any rigid body is characterized by its three principal moments of inertia, denoted as

IaIbIcDiscovery and Theoretical Framework

The theoretical framework for molecular rotation is rooted in quantum mechanics. The rotational energy levels of a molecule are quantized, and transitions between these levels can be observed spectroscopically, typically in the microwave region of the electromagnetic spectrum. The Schrödinger equation for a rigid rotor yields energy levels that are dependent on the principal moments of inertia.

The general equation for a moment of inertia is:

I=∑imiri2miri-

Spherical Tops: All three moments of inertia are equal (

).Ia=Ib=Ic -

Symmetric Tops: Two of the three moments of inertia are equal. These are further divided into:

-

Asymmetric Tops: All three moments of inertia are different (

).[3]Ia=Ib=Ic -

Linear Molecules: One moment of inertia is zero (along the internuclear axis), and the other two are equal (

).Ia=0,Ib=Ic

This classification is a cornerstone of molecular spectroscopy.

Classification of Molecular Tops and Their Spectroscopic Signatures

Spherical Tops

Molecules with high symmetry, such as methane (B114726) (CH₄) and sulfur hexafluoride (SF₆), fall into this category. Due to their perfect symmetry, they possess no permanent dipole moment. Consequently, they do not exhibit a pure rotational spectrum, as there is no dipole to interact with the electromagnetic radiation.[3]

Symmetric Tops

Symmetric top molecules have one unique rotational axis and two with equivalent inertia.[3] Their rotational energy levels are described by two quantum numbers, J (total angular momentum) and K (the projection of J onto the principal axis).[1]

-

Prolate Symmetric Tops: Examples include chloromethane (B1201357) (CH₃Cl) and methyl fluoride (B91410) (CH₃F).

-

Oblate Symmetric Tops: Benzene (C₆H₆) and ammonia (B1221849) (NH₃) are classic examples.

The rotational energy for a symmetric top is given by:

E(J,K)=BJ(J+1)+(A−B)K2Asymmetric Tops

The majority of molecules are asymmetric tops, with three different moments of inertia.[4] Examples include water (H₂O) and acetone. Their rotational energy levels cannot be expressed in a simple formula, and their spectra are considerably more complex than those of symmetric tops.[3][5] However, the wealth of lines in their spectra provides a rich source of information for precise structural determination.[4]

Linear Molecules

Diatomic molecules like carbon monoxide (CO) and polyatomic linear molecules such as carbonyl sulfide (B99878) (OCS) are treated as linear rotors. Their rotational spectra are the simplest, with equally spaced lines, which allows for straightforward determination of their single moment of inertia and, consequently, their bond length(s).

Significance and Applications in Research and Drug Development

High-Precision Molecular Structure Determination

The primary application of studying molecular tops is the determination of molecular structures with extremely high precision. Rotational spectroscopy can provide bond lengths and angles to an accuracy of a thousandth of an angstrom and a tenth of a degree, respectively. This data is a critical benchmark for computational chemistry methods.

Drug Development and Molecular Recognition

In drug development, the three-dimensional shape of a molecule is paramount for its biological activity.[6] Understanding the rotational properties and the resulting molecular geometry is crucial for:

-

Ligand-Receptor Interactions: The shape complementarity between a drug molecule and its biological target is a key determinant of binding affinity.[6]

-

Computational Modeling: Accurate geometric parameters derived from rotational spectroscopy serve as a basis for molecular mechanics force fields and for validating quantum chemical calculations used in drug design.

-

Quantitative Structure-Activity Relationships (QSAR): Molecular topology and shape are used to develop QSAR models that predict the biological activity of novel compounds.[7][8][9]

Astrochemistry

Rotational spectroscopy is a powerful tool for detecting molecules in the interstellar medium. The unique spectral fingerprint of each molecule allows astronomers to identify the chemical composition of distant gas clouds, leading to discoveries of complex organic molecules in space.

Data Presentation: Rotational Properties of Representative Molecules

| Molecule | Formula | Type of Top | Iₐ (amu·Å²) | Iₑ (amu·Å²) | Iₑ (amu·Å²) |

| Methane | CH₄ | Spherical | 5.313 | 5.313 | 5.313 |

| Chloromethane | CH₃Cl | Prolate Symmetric | 5.49 | 34.1 | 34.1 |

| Benzene | C₆H₆ | Oblate Symmetric | 88.9 | 88.9 | 177.8 |

| Water | H₂O | Asymmetric | 0.615 | 1.15 | 1.765 |

| Carbonyl Sulfide | OCS | Linear | 0 | 83.0 | 83.0 |

Note: The moments of inertia are approximate and can vary slightly with isotopic substitution and vibrational state.

Experimental Protocols: Microwave Spectroscopy

Microwave spectroscopy is the primary experimental technique for studying the rotational transitions of molecules.

Methodology:

-

Sample Introduction: The gaseous sample is introduced into a long, evacuated waveguide at low pressure (a few millitorr) to minimize intermolecular collisions.

-

Microwave Radiation: A monochromatic, tunable microwave source (e.g., a klystron or a Gunn diode) is used to irradiate the sample. The frequency is swept over the desired range.

-

Detection: A detector, typically a crystal diode, is placed at the end of the waveguide. When the microwave frequency matches a rotational transition of the molecule, the molecules absorb the radiation, causing a decrease in the power reaching the detector.

-

Signal Processing: The signal from the detector is amplified and recorded as an absorption spectrum (intensity vs. frequency). To improve sensitivity, the microwave source is often frequency-modulated, and a phase-sensitive detector (lock-in amplifier) is used.

-

Analysis: The frequencies of the absorption lines are measured with high precision. By fitting these frequencies to the quantum mechanical models for the different types of tops, the rotational constants (and thus the moments of inertia) are determined. From these, the molecular geometry can be derived.

Visualizations

Caption: Classification of molecules based on moments of inertia.

Caption: Workflow for a microwave spectroscopy experiment.

Caption: Relationship between structure, inertia, and spectrum.

References

- 1. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.gps.caltech.edu [web.gps.caltech.edu]

- 5. difference.wiki [difference.wiki]

- 6. Molecular shape technologies in drug discovery: methods and applications [pubmed.ncbi.nlm.nih.gov]

- 7. Latest advances in molecular topology applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

Methodological & Application

Application Notes and Protocols: Determination of Rotational Constants for Asymmetric Top Molecules

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide on the theoretical calculation and experimental determination of rotational constants for asymmetric top molecules, which are crucial for understanding molecular structure, dynamics, and intermolecular interactions.

Theoretical Framework: Understanding Asymmetric Top Rotors

A molecule is classified as an asymmetric top if its three principal moments of inertia are unique: Ia ≠ Ib ≠ Ic.[1] Most molecules fall into this category.[2] The rotational motion of such molecules is described by three rotational constants, A, B, and C, which are inversely proportional to the principal moments of inertia. By convention, they are ordered A ≥ B ≥ C, which corresponds to Ia ≤ Ib ≤ Ic, where 'a', 'b', and 'c' are the principal axes of inertia.

The rotational constants are fundamental physical properties that are directly determined by the molecule's mass distribution and geometry. They are typically expressed in units of gigahertz (GHz) or inverse centimeters (cm⁻¹). The relationship between the rotational constants and the principal moments of inertia is given by the following equations:

A=8π2IahB=8π2IbhC=8π2IchWhen expressed in frequency units (like Hz or GHz), the formula is as shown above. When expressed in wavenumbers (cm⁻¹), the speed of light, c, is included in the denominator:[3]

A=8π2cIahB=8π2cIbhC=8π2cIchHere, h is Planck's constant. The determination of these constants is essential for analyzing microwave and high-resolution infrared spectra, which in turn can yield highly precise molecular structures, including bond lengths and angles.[4][5]

Computational Protocol: Calculating Rotational Constants from Molecular Structure

This protocol outlines the steps to calculate the rotational constants of an asymmetric top molecule from its known 3D structure, often obtained from quantum chemistry calculations or crystallographic data.

2.1 Step 1: Obtain Atomic Coordinates Start with the Cartesian coordinates (xi, yi, zi) and mass (mi) for each of the N atoms in the molecule.

2.2 Step 2: Determine the Center of Mass (COM) The origin of the coordinate system must be shifted to the center of mass for the subsequent calculations. The coordinates of the COM (Xcom, Ycom, Zcom) are calculated as follows:

Xcom=M1∑i=1NmixiYcom=M1∑i=1NmiyiZcom=M1∑i=1Nmiziwhere M is the total mass of the molecule (

M=∑mixi′=xi−Xcomyi′=yi−Ycomzi′=zi−Zcom2.3 Step 3: Construct the Moment of Inertia Tensor The moment of inertia is a tensor quantity represented by a 3x3 symmetric matrix. The elements of this tensor (I) are calculated using the COM-adjusted coordinates:

i{}^2 + z'_i{}^2)Ixx=∑i=1Nmi(yi′2+zi′2){yy} = \sum_{i=1}^{N} m_i (x'i{}^2 + z'_i{}^2)Iyy=∑i=1Nmi(xi′2+zi′2)

{zz} = \sum_{i=1}^{N} m_i (x'_i{}^2 + y'_i{}^2)Izz=∑i=1Nmi(xi′2+yi′2)

The off-diagonal elements, known as products of inertia, are:

i y'_iIxy=Iyx=−∑i=1Nmixi′yi′{xz} = I_{zx} = -\sum_{i=1}^{N} m_i x'i z'_iIxz=Izx=−∑i=1Nmixi′zi′

{yz} = I_{zy} = -\sum_{i=1}^{N} m_i y'_i z'_iIyz=Izy=−∑i=1Nmiyi′zi′

The full tensor is:

I=IxxIyxIzxIxyIyyIzyIxzIyzIzz2.4 Step 4: Diagonalize the Tensor to Find Principal Moments of Inertia Diagonalizing the moment of inertia tensor yields its eigenvalues, which are the principal moments of inertia (Ia, Ib, Ic).[6] This process is equivalent to finding a new coordinate system (the principal axes) where the products of inertia are zero.[7]

P−1IP=Ia000Ib000IcThe eigenvalues Ia, Ib, and Ic are the desired principal moments of inertia.

2.5 Step 5: Convert Moments of Inertia to Rotational Constants Using the formulas from Section 1.0, convert the calculated principal moments of inertia into the rotational constants A, B, and C.

Logical Workflow for Computational Determination

Caption: Workflow for calculating rotational constants from molecular geometry.

Experimental Protocol: Determination via Microwave Spectroscopy